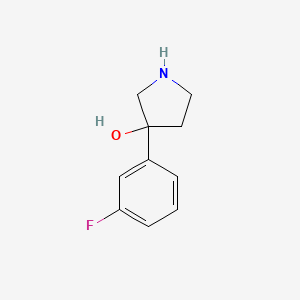

3-(3-Fluorophenyl)pyrrolidin-3-ol

説明

Contextualization of Pyrrolidine (B122466) Frameworks in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous and highly valued scaffold in organic chemistry. nih.govresearchgate.net Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, a desirable trait in the design of novel molecules. nih.gov This "pseudorotation" of the ring contributes to its stereochemical complexity, offering multiple points for substitution and the potential for a large number of stereoisomers. nih.gov

The basicity and nucleophilicity of the nitrogen atom within the pyrrolidine ring are key to its chemical reactivity and its role as a versatile building block in synthesis. nih.gov This framework is a common feature in numerous natural products, particularly alkaloids, and is a privileged structure in medicinal chemistry, appearing in many FDA-approved drugs. nih.gov Furthermore, pyrrolidine derivatives are widely employed as organocatalysts and chiral ligands in asymmetric synthesis. nih.govmdpi.com

Significance of Fluorine Substitution in Heterocyclic Systems for Research Applications

The introduction of fluorine into heterocyclic systems has a profound impact on a molecule's properties, making it a powerful strategy in chemical research and drug discovery. nih.govacs.org Fluorine's high electronegativity and relatively small size allow it to significantly alter the electronic properties of a molecule without causing major steric hindrance. nih.govnih.gov

This substitution can influence a compound's acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets. acs.orgmdpi.com In the context of research applications, fluorination can lead to compounds with enhanced potency, improved pharmacokinetic profiles, and novel reactivity. nih.govacs.org The strategic placement of fluorine atoms can block metabolic pathways, thereby increasing a compound's in vivo half-life. acs.org

Historical and Contemporary Perspectives on Substituted Pyrrolidinol Scaffolds

Substituted pyrrolidinols, which feature a hydroxyl group on the pyrrolidine ring, have a rich history in organic synthesis and medicinal chemistry. The amino acid hydroxyproline (B1673980), a substituted pyrrolidinol, is a fundamental component of collagen and has served as a chiral starting material for the synthesis of numerous complex molecules. wikipedia.org

Historically, research focused on the synthesis and derivatization of these scaffolds to explore their biological activities. Contemporary research continues this trend, with a strong emphasis on the development of stereoselective synthetic methods to access specific enantiomers and diastereomers of substituted pyrrolidinols. mdpi.com Modern synthetic strategies include 1,3-dipolar cycloadditions, catalytic hydrogenations, and various cyclization reactions. researchgate.netorganic-chemistry.org The resulting compounds are investigated for a wide range of potential applications, including as enzyme inhibitors, receptor modulators, and antibacterial agents. nih.gov

Research Rationale and Scope for 3-(3-Fluorophenyl)pyrrolidin-3-ol Studies

The specific focus on this compound stems from the confluence of the advantageous properties of its constituent parts. The pyrrolidin-3-ol core provides a rigid, three-dimensional scaffold with a key hydroxyl functional group. The 3-fluorophenyl substituent introduces the unique electronic effects of fluorine, potentially modulating the compound's chemical and biological properties.

Research into this particular molecule is driven by the desire to understand how the interplay between the fluorinated aromatic ring and the pyrrolidinol core influences its reactivity, conformation, and potential interactions with biological systems. The scope of these studies typically involves its synthesis, structural elucidation, and exploration of its utility as a building block for more complex molecules. While compounds with similar structures have been investigated for various therapeutic effects, the specific biological activities of this compound remain an area of active investigation. ontosight.aiontosight.ai

Compound Data

Structure

3D Structure

特性

CAS番号 |

1245648-01-4 |

|---|---|

分子式 |

C10H12FNO |

分子量 |

181.21 g/mol |

IUPAC名 |

3-(3-fluorophenyl)pyrrolidin-3-ol |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10/h1-3,6,12-13H,4-5,7H2 |

InChIキー |

REQRIBDNGWXWFI-UHFFFAOYSA-N |

正規SMILES |

C1CNCC1(C2=CC(=CC=C2)F)O |

製品の起源 |

United States |

Synthetic Methodologies for 3 3 Fluorophenyl Pyrrolidin 3 Ol and Its Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. ias.ac.in For 3-aryl-pyrrolidines like 3-(3-fluorophenyl)pyrrolidin-3-ol, a primary disconnection strategy involves breaking the bonds forming the pyrrolidine (B122466) ring. sci-hub.seamazonaws.com

A common retrosynthetic approach for 3-aryl-3-pyrrolidinols involves disconnecting the C-N bonds of the pyrrolidine ring. This leads to acyclic precursors that can be cyclized in the forward synthesis. For instance, a key disconnection can be made between the nitrogen and the C2 and C5 carbons of the pyrrolidine ring, suggesting a precursor that can undergo intramolecular cyclization. Another strategic bond cleavage is at the C2-C3 and C4-C5 positions, pointing towards a [3+2] cycloaddition reaction as a potential synthetic step. rsc.orgosaka-u.ac.jpresearchgate.net

Specifically for this compound, a logical disconnection is the C-N bond, leading to a linear amino alcohol precursor. This precursor, in turn, can be derived from simpler starting materials through reactions like the addition of a Grignard reagent to an amino ketone or the reduction of a cyanohydrin. google.com A retrosynthetic analysis for related pyrrolidinyl-dihydrodioxino[2,3-b]pyridines highlights the disconnection of the pyrrolidine ring from a dihydroxypyridine precursor, which can then be assembled from simpler aromatic building blocks. researchgate.net

Multi-Step Convergent and Linear Synthesis Pathways

Both convergent and linear synthetic pathways are employed in the synthesis of pyrrolidine derivatives. Linear synthesis involves a sequential series of reactions, while convergent synthesis joins separately prepared fragments in the later stages. The choice of pathway often depends on the desired complexity and stereochemistry of the final product.

Pyrrolidine Ring Construction Approaches

The construction of the pyrrolidine ring is the cornerstone of synthesizing this compound and its analogs. Various methodologies have been developed to achieve this, each with its own advantages and limitations.

Intramolecular cyclization is a fundamental strategy for forming the pyrrolidine ring. This can be achieved through various ring-closure reactions. One common method involves the intramolecular cyclization of an amino alcohol, often derived from an amino acid precursor like proline. nih.gov For example, the reduction of a γ-amino ketone can lead to a γ-amino alcohol, which can then be cyclized to form the pyrrolidine ring.

Another approach is through intramolecular annulation, which involves the formation of two bonds in a single operation. nih.gov This can be a highly efficient method for constructing the pyrrolidine scaffold. For instance, a tandem amination/cyanation/alkylation sequence starting from a primary amine-tethered alkyne has been used to synthesize α-cyano pyrrolidines. nih.gov

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocyclic rings, including pyrrolidines. wikipedia.orgnih.gov This reaction typically involves the cycloaddition of an azomethine ylide (a 1,3-dipole) with an alkene (a dipolarophile). rsc.orgnih.govacs.org The azomethine ylide can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde. eurekaselect.comacs.org

This strategy offers excellent control over the stereochemistry of the resulting pyrrolidine, with the potential to create multiple stereocenters in a single step. acs.org The versatility of this method allows for the synthesis of a wide range of substituted pyrrolidines by varying the components of the cycloaddition. nih.govacs.org

| Reaction Type | Reactants | Product | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Alkene | Substituted Pyrrolidine | High stereocontrol, convergent approach. rsc.orgacs.org |

| Intramolecular Annulation | Amine-tethered Alkyne | Functionalized Pyrrolidine | Tandem reaction sequence, atom economy. nih.gov |

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the enantioselective synthesis of pyrrolidines. eurekaselect.comacs.org Organocatalysts, such as proline and its derivatives, can catalyze the asymmetric construction of the pyrrolidine ring, leading to products with high enantiomeric excess. rsc.orgmdpi.com These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a one-pot operation. acs.org

Transition metal catalysts, particularly those based on palladium, copper, and iridium, are also extensively used in pyrrolidine synthesis. researchgate.netnih.govorganic-chemistry.org These catalysts can facilitate a variety of cyclization reactions, including intramolecular C-H amination and [2+2+2] cycloadditions. researchgate.netnih.gov For example, iridium-catalyzed reductive azomethine ylide generation from tertiary amides allows for the synthesis of complex pyrrolidine structures. acs.org

| Catalyst Type | Reaction Example | Advantages |

| Organocatalyst (e.g., Cinchonidine derivative) | Asymmetric cascade reaction | High enantio- and diastereoselectivity. rsc.org |

| Metal Catalyst (e.g., Iridium complex) | Reductive [3+2] cycloaddition | Mild reaction conditions, broad substrate scope. acs.org |

Ring expansion reactions provide an alternative route to substituted pyrrolidines. For instance, the treatment of prolinol derivatives with deoxyfluorinating reagents can induce a ring expansion to form piperidine (B6355638) derivatives, but under certain conditions, can also lead to rearranged pyrrolidine structures. rsc.org Another example involves the rearrangement of 2-chloromethyl azetidine, which can expand to form a 3-chloro pyrrolidine. researchgate.net While not a direct synthesis of the primary target, these ring expansion methodologies can be valuable for creating structurally related and diverse pyrrolidine analogs.

Introduction of the Fluorophenyl Moiety

The incorporation of a fluorophenyl group into the pyrrolidine structure is a critical step in the synthesis of this compound. This can be accomplished through several established synthetic routes. One common method involves the use of organometallic reagents, such as Grignard or organolithium reagents derived from fluorinated aromatic compounds. These reagents can then be reacted with a suitable electrophilic pyrrolidine precursor.

Another approach is through nucleophilic aromatic substitution (SNAr) reactions. acs.org In this method, a pyrrolidine derivative with a good leaving group at the 3-position is reacted with a fluorophenoxide or a related nucleophile. acs.org The reaction conditions for SNAr, such as the choice of solvent and base, are crucial for achieving high yields. acs.org Palladium-catalyzed cross-coupling reactions, like the Suzuki or Buchwald-Hartwig reactions, also provide a versatile means to form the carbon-carbon or carbon-nitrogen bond between the fluorophenyl and pyrrolidine rings. nih.gov For instance, the palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been demonstrated as a reliable method for creating 2-aryl-N-Boc-pyrrolidines. nih.gov

The reactivity of the fluorophenyl precursor is influenced by the position of the fluorine atom on the aromatic ring. The fluorine atom's electron-withdrawing nature can affect the electron density of the ring and, consequently, its reactivity in both organometallic and SNAr-type reactions. ljmu.ac.uk

Hydroxyl Group Installation and Manipulation

The introduction of the hydroxyl group at the C3 position of the pyrrolidine ring is a key transformation in the synthesis of this compound. Several methods can be employed to achieve this.

One common strategy is the reduction of a corresponding pyrrolidin-3-one precursor. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride, to yield the desired tertiary alcohol. The stereochemical outcome of this reduction can sometimes be controlled by the choice of reagent and reaction conditions.

Alternatively, the hydroxyl group can be introduced via the ring-opening of an epoxide. For example, a suitably substituted epoxide can be opened by a nitrogen-based nucleophile in an intramolecular fashion to form the pyrrolidine ring and install the hydroxyl group simultaneously. researchgate.net The regioselectivity of the epoxide opening is a critical factor in this approach. researchgate.net Another method involves the oxidation of a C-H bond at the 3-position of the pyrrolidine ring, although this can be less selective and may require specific directing groups. The Tamao-Fleming oxidation of a silyl (B83357) group can also be used to introduce a hydroxyl group. osaka-u.ac.jp

Once installed, the hydroxyl group can be manipulated further if necessary. For example, it can be protected using a variety of protecting groups to allow for subsequent reactions at other positions of the molecule. It can also be converted into other functional groups if desired for the synthesis of analogues.

Enantioselective Synthesis and Chiral Resolution Techniques

The synthesis of specific stereoisomers of this compound is often crucial for its intended applications. This can be achieved through enantioselective synthesis, which aims to produce one enantiomer in excess, or by resolving a racemic mixture.

Chiral Pool Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure starting materials from nature to construct the target molecule. nih.gov For the synthesis of chiral pyrrolidine derivatives, amino acids such as proline and hydroxyproline (B1673980) are common starting points. mdpi.com For example, (R)- or (S)-aspartic acid can be used as a chiral precursor to synthesize enantiomerically pure 3-pyrrolidinylisoxazoles. nih.gov

The general strategy involves converting the chiral starting material through a series of stereospecific reactions into the desired pyrrolidine scaffold. This approach ensures that the chirality of the starting material is transferred to the final product. The choice of the initial chiral building block is critical and depends on the desired stereochemistry of the final pyrrolidine derivative. nih.gov

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral compounds, including pyrrolidine derivatives. mdpi.comnih.gov This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Iridium-Diamine Catalysis: Iridium complexes paired with chiral diamine ligands have been shown to be effective in various asymmetric transformations. While specific examples for this compound are not detailed in the provided context, similar iridium-catalyzed reactions are known for the synthesis of other chiral nitrogen-containing heterocycles.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids are a class of Brønsted acid catalysts that have proven to be highly effective in a wide range of enantioselective reactions. These catalysts can activate substrates towards nucleophilic attack, controlling the stereochemical outcome of the reaction.

The table below summarizes some catalyst systems used in the asymmetric synthesis of pyrrolidine derivatives.

| Catalyst System | Reaction Type | Reference |

| Rhodium with Josiphos ligand | Asymmetric reductive Heck reaction | organic-chemistry.org |

| Palladium with PtBu3-HBF4 | α-arylation of N-Boc-pyrrolidine | nih.gov |

| NHC-Cu complexes | Enantioselective synthesis of homoallylamides | researchgate.net |

| Cobalt with chiral ligand | Reductive addition of isocyanates | acs.org |

Diastereoselective Synthetic Pathways

Diastereoselective synthesis aims to control the formation of one diastereomer over others when multiple stereocenters are created in a reaction. This can be achieved by using chiral auxiliaries, substrate control, or reagent control. scholaris.carsc.org

One approach involves the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles, which is a well-established method for constructing the pyrrolidine ring. scholaris.ca By carefully selecting the substituents on both the ylide and the dipolarophile, the stereochemical outcome of the cycloaddition can be influenced to favor a specific diastereomer. scholaris.ca Another strategy employs a one-pot nitro-Mannich/hydroamination cascade reaction under the control of both base and gold(I) catalysts to produce substituted pyrrolidines with high diastereoselectivity. rsc.org The use of silyl-substituted organolithium compounds in additions to chiral sulfinimines also allows for the highly diastereoselective synthesis of functionalized pyrrolidines. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. rsc.orgrsc.org For the synthesis of pyrrolidine derivatives, several green approaches have been explored.

One key aspect is the use of more environmentally benign solvents. Reactions performed in water or ethanol-water mixtures, or even under solvent-free conditions, are highly desirable. rsc.orgmdpi.com For instance, the synthesis of pyrrolidinone derivatives has been reported using an ethanolic citric acid solution under ultrasound irradiation, which avoids the use of harmful organic reagents. rsc.org

Multicomponent reactions (MCRs) are another important green chemistry tool, as they allow for the construction of complex molecules in a single step from three or more starting materials, reducing the number of synthetic steps and waste generation. tandfonline.com The use of microwave-assisted organic synthesis (MAOS) can also contribute to greener processes by reducing reaction times and energy consumption. nih.gov Furthermore, the development of catalyst-free reactions or the use of recyclable catalysts aligns with the principles of green chemistry. rsc.org

Solvent-Free Reaction Conditions

The investigation into solvent-free reaction conditions for the synthesis of pyrrolidine derivatives is a significant area of green chemistry. While specific literature on the entirely solvent-free synthesis of this compound is not abundant, related processes for analogous compounds highlight a trend towards minimizing solvent use. For instance, processes often conclude with the distillation of solvents under reduced pressure to isolate the final product, such as in the preparation of 3-pyrrolidinol. google.com

A promising approach that aligns with the principles of solvent-free or solvent-minimized synthesis is the "borrowing hydrogen" methodology. researchgate.net This method, which has been applied to the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, is inherently atom-efficient. researchgate.net The reaction mechanism involves the in-situ generation of reactive intermediates, which can reduce the need for solvents to facilitate reactions. Although typically conducted in a solvent like amyl alcohol, the optimization of this methodology could lead to a significant reduction in solvent volume or the use of more environmentally benign solvents. researchgate.net

Atom-Economy and Step-Economy Considerations

A notable example of a step-economical approach is the development of a short, three-step procedure for the synthesis of 4,4-disubstituted-3-oxopyrrolidones from commercially available reagents. chemrxiv.org This methodology can be adapted for the synthesis of various functionalized pyrrolidones, which are precursors to compounds like this compound. chemrxiv.org

Optimization of Reaction Conditions and Process Development

A key aspect of process development is the optimization of reaction parameters such as catalyst, additives, solvent, and temperature. For the synthesis of 3-pyrrolidinols via the borrowing hydrogen method, a systematic study of these parameters has been conducted. The choice of catalyst and additive, for example, can significantly impact the reaction yield.

Table 1: Optimization of Reaction Conditions for the Synthesis of a 3-Pyrrolidinol Derivative

| Catalyst | Additive | Solvent | Yield (%) |

|---|---|---|---|

| [Ru(p-cymene)Cl]₂ | - | Amyl alcohol | Low |

| Ir(III) catalyst | - | Amyl alcohol | Moderate |

| Ir(III) catalyst | Additive A | Amyl alcohol | High |

| Ir(III) catalyst | Additive A | Toluene | Moderate |

This table is a representative example based on findings for analogous compounds. researchgate.net

Furthermore, process development for pyrrolidinol derivatives has focused on purification and isolation procedures to ensure high purity of the final product, which is a critical requirement for many applications. This includes steps such as desalination, where the ratio of the product to the inorganic base is carefully controlled, and the removal of water through azeotropic distillation. google.com The choice of anti-solvent is also optimized to maximize the precipitation of the desired product while leaving impurities in solution. google.com

Table 2: Process Parameters for the Purification of (3S)-Pyrrolidin-3-ol

| Parameter | Condition | Purpose |

|---|---|---|

| Desalination | Inorganic base ratio > 1.1 eq and < 2.5 eq | Efficient salt removal |

| Water Removal | Azeotropic distillation with isopropanol | Achieve water content < 0.5% |

| Crystallization | Addition of MTBE as an anti-solvent | High purity crystalline product |

This table illustrates process optimization for a closely related analogue. google.com

The development of multigram-scale procedures for pyrrolidone derivatives underscores the importance of creating robust and scalable synthetic methods. chemrxiv.org These efforts ensure that these valuable chemical building blocks can be produced in sufficient quantities for further research and development. chemrxiv.org

Reaction Mechanisms and Kinetic Studies of 3 3 Fluorophenyl Pyrrolidin 3 Ol Transformations

Investigation of Key Mechanistic Pathways in Pyrrolidinol Synthesis

The construction of the pyrrolidinol core, particularly with aryl substitution at the 3-position, can be achieved through several strategic mechanistic pathways. These routes are designed to build the five-membered heterocyclic ring with control over substitution and stereochemistry.

The formation of substituted pyrrolidinols often involves sequential reactions where nucleophilic addition plays a pivotal role. In the synthesis of related 1H-pyrrol-3-ol compounds, a proposed mechanism begins with a nucleophilic attack by an amine group onto a carbonyl or carboxylic acid group. aip.org This initial step proceeds through a nucleophilic addition-elimination mechanism to form a key (Z)-enamine intermediate. aip.org This is often the rate-determining step in the sequence. aip.org Following the formation of this intermediate, an intramolecular cyclization occurs to yield the pyrrolone ring system. aip.org This general mechanistic principle, involving the strategic formation of C-N bonds through nucleophilic attack followed by cyclization, is fundamental to building the pyrrolidine (B122466) framework.

Another key reaction for building the pyrrolidine ring is the 1,3-dipolar cycloaddition between an azomethine ylide and an activated alkene. nih.gov This method allows for the stereospecific synthesis of the pyrrolidine ring. nih.gov The generation of N-metallated azomethine ylides, for example, from the reaction of arylidene glycine (B1666218) imines with AgOAc and triethylamine (B128534), facilitates cycloaddition with high diastereoselectivity. nih.gov

Domino and cascade reactions represent highly efficient strategies for the synthesis of complex heterocyclic structures like pyrrolidines from simple precursors in a single operation. aip.orgorganic-chemistry.org These processes are characterized by high atom economy and reduced generation of waste, making them a cornerstone of green chemistry. organic-chemistry.org A domino reaction is initiated by an intermolecular reaction, which is then followed by a series of intramolecular reactions to construct the final product. organic-chemistry.org

The synthesis of pyrrolidine derivatives can be achieved through various domino processes. One such example is a three-component reaction between a formylpyrazole, an N-substituted maleimide (B117702), and a glycine derivative, which proceeds through an in-situ formed azomethine ylide to generate complex pyrazolylpyrrolidine structures. nih.gov The proposed mechanism involves the initial condensation of the glycine derivative with the aldehyde to form an imine, which then tautomerizes to an azomethine ylide. nih.gov This ylide is subsequently trapped by the maleimide in a 1,3-dipolar cycloaddition to build the pyrrolidine ring as part of a more complex, fused system. nih.gov

Another powerful approach is the tandem alkynyl aza-Prins-Ritter reaction, which can produce N-(pyrrolidin-3-ylidenemethyl)acetamide derivatives. chem-station.com These reactions often proceed through the formation of key intermediates like α-sulfonamidoethyl-α,β-enone, which are formed from the ring-cleavage of 3-acylpyrrolidines. chem-station.com

The final hydroxyl group in 3-(3-Fluorophenyl)pyrrolidin-3-ol exists in equilibrium with its keto tautomer, 3-(3-Fluorophenyl)pyrrolidin-3-one. This phenomenon, known as prototropic tautomerism, involves the transfer of a proton between two atoms within the same molecule. nih.gov In the case of pyrrolidinols, this keto-enol tautomerism is analogous to that observed in other heterocyclic systems and β-dicarbonyl compounds. aip.orgnih.gov

The equilibrium between the keto (pyrrolone) and enol (pyrrolinol) forms can be influenced by several factors, including solvent and the electronic nature of substituents. nih.govnih.gov In the metabolism of a related compound, 3-(p-chlorophenyl)pyrrolidine, oxidation leads to the formation of lactam (pyrrolidinone) metabolites, highlighting the accessibility of the keto form. nih.gov Computational studies on 2-aminopyrrole systems show that while amino tautomers are generally more stable, the imino (keto-analogous) forms possess distinct reactivity. wikipedia.org The position of the tautomeric equilibrium can be precisely controlled by the substituent effect. nih.gov For instance, in a series of 1-benzamidoisoquinoline derivatives, the relative amount of the amide (keto-analogous) form varied from 74% for a strong electron-donating group to 38% for a strong electron-accepting group on the phenyl ring. nih.gov This demonstrates that the electronic properties of the 3-fluorophenyl group in this compound will significantly influence the position of the pyrrolone-pyrrolinol equilibrium.

Radical Reactions and Their Role in Derivatization

Radical reactions offer powerful and often complementary methods for the functionalization and derivatization of saturated heterocycles like pyrrolidine. researchgate.net These reactions typically proceed through three key stages: initiation, propagation, and termination. youtube.com Initiation can be achieved using heat, light (photocatalysis), or chemical initiators to generate a radical species. youtube.comyoutube.com

Photoredox catalysis is a particularly mild and effective method for generating radical intermediates for pyrrolidine synthesis and derivatization. researchgate.netnih.gov For example, the combination of a Lewis acid and a photoredox catalyst can induce the reductive C–N bond cleavage of N-benzyl pyrrolidines, generating a carbon-centered radical that can participate in further C-C bond-forming reactions. nih.gov Another strategy involves a photocatalyzed [3+2] cycloaddition of cyclopropyl (B3062369) ketones with hydrazones to assemble the pyrrolidine ring. researchgate.net

Direct C-H functionalization of the pyrrolidine ring can also be achieved through radical pathways. The Minisci reaction, a nucleophilic radical substitution, allows for the introduction of alkyl or acyl groups onto electron-deficient heterocycles. chem-station.comwikipedia.org While classic Minisci reactions often target protonated N-heterocycles, modern variants using visible-light photoredox catalysis have expanded the scope to include radical-radical cross-coupling for C(sp³)-H aroylation of amines. organic-chemistry.org Furthermore, an operationally simple method for the δ-amination of sp³ C-H bonds using molecular iodine as the oxidant provides direct access to pyrrolidine derivatives under transition-metal-free conditions. organic-chemistry.org These radical-mediated approaches are invaluable for installing new functional groups onto a pre-formed this compound core.

Electrochemical Reaction Mechanisms and Redox Behavior

Electrochemical methods provide a powerful and sustainable alternative for driving chemical transformations, including the synthesis and modification of pyrrolidines. organic-chemistry.orgchemistryviews.org These reactions use electrical current to generate reactive intermediates, often avoiding the need for harsh chemical oxidants or reductants. chemistryviews.org

A key electrochemical transformation of pyrrolidines is their oxidation to the corresponding γ-lactams (pyrrolidinones). organic-chemistry.orgnih.gov A selective aminoxyl-mediated Shono-type oxidation has been developed for this purpose, which operates under mild conditions with high functional group compatibility. organic-chemistry.orgnih.gov Mechanistic studies of this process revealed the involvement of hemiaminal and aminoxyl intermediates, suggesting a pathway distinct from classical Shono oxidation. organic-chemistry.org The use of a mediator like ketoABNO enhances efficiency by lowering the required oxidation potential. organic-chemistry.org

Electrochemical methods are also employed to generate N-centered radicals for cyclization reactions. chemistryviews.org The electrochemical Hofmann-Löffler-Freytag (HLF) reaction allows for the direct formation of N-centered radicals from tosyl-protected amines, which then undergo intramolecular hydrogen atom transfer and ring closure to form pyrrolidines. chemistryviews.org This process can be performed in simple undivided cells using inexpensive graphite (B72142) and stainless steel electrodes. chemistryviews.org The redox behavior of related heterocyclic systems, such as 1-phenylpyrazolidin-3-ones, has been studied using cyclic voltammetry. rsc.org Such studies show that the initial step is a one-electron transfer to form a cation-radical, which then undergoes subsequent chemical steps like deprotonation. rsc.org The redox potential of organic molecules like this compound can be predicted using computational models that consider structural, energetic, and pharmacokinetic properties. chemrxiv.org

Influence of Substituents on Reaction Kinetics and Selectivity

The nature and position of substituents on both the pyrrolidine ring and its appended functional groups have a profound impact on reaction kinetics and selectivity. The 3-fluorophenyl group in the target molecule exerts significant electronic and steric effects that modulate reactivity.

In the synthesis of 2-substituted pyrrolidines via a transaminase-triggered cyclization, the electronic properties of substituents on the phenyl ring were shown to have a clear effect on the reaction yield. acs.org Electron-withdrawing groups on the aromatic ring were generally beneficial, which is attributed to an increase in the electrophilicity of the key carbonyl intermediate, thus enhancing its reactivity. acs.org

| Substituent (Position) | Electronic Effect | Relative Yield | Plausible Rationale |

|---|---|---|---|

| para-Methoxy | Electron-Donating | Decreased | Reduced electrophilicity of carbonyl intermediate. |

| para-Chloride | Electron-Withdrawing | Increased | Increased electrophilicity of carbonyl; potential for π-halogen interaction with enzyme. |

| para-Fluoride | Electron-Withdrawing | Increased | |

| ortho-Fluoride | Electron-Withdrawing | Increased | Increased electrophilicity of carbonyl intermediate. |

| meta-Fluoride | Electron-Withdrawing | Decreased | A structural explanation for the decrease remains elusive. |

Structural Characterization and Stereochemical Analysis of 3 3 Fluorophenyl Pyrrolidin 3 Ol and Derivatives

Advanced Spectroscopic Characterization

Spectroscopic techniques are fundamental in determining the molecular structure of 3-(3-fluorophenyl)pyrrolidin-3-ol. Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopies each provide unique insights into the compound's atomic connectivity, functional groups, and electronic properties.

NMR spectroscopy is a powerful tool for the definitive structural assignment and conformational analysis of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional experiments like HSQC and HMBC, allows for the unambiguous assignment of all proton and carbon signals and provides insight into the molecule's three-dimensional structure. beilstein-journals.orgreading.ac.uk

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine (B122466) ring and the 3-fluorophenyl group. The aromatic protons typically appear in the range of δ 6.8–7.5 ppm, with their multiplicity and coupling constants dictated by the substitution pattern on the phenyl ring. The protons on the pyrrolidine ring (at C2, C4, and C5) would resonate more upfield. The presence of the fluorine atom introduces additional complexity through ¹H-¹⁹F coupling.

The ¹³C NMR spectrum provides information on the carbon framework. chemicalbook.com The carbons of the fluorophenyl ring would appear in the aromatic region (δ 110–165 ppm), with the carbon directly bonded to fluorine exhibiting a large one-bond ¹J(C-F) coupling constant. The pyrrolidine ring carbons would be observed at higher field, with the carbinol carbon (C3) appearing around δ 70-80 ppm.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. sci-hub.se For this compound, a single resonance is expected for the fluorine atom on the phenyl ring. Conformational studies on related 3-fluoropyrrolidines have utilized techniques like ¹⁹F-¹H heteronuclear NOE (HOESY) to probe through-space interactions and determine the relative stereochemistry and ring conformation. researchgate.net

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling Notes |

|---|---|---|---|

| ¹H | Aromatic (C'2, C'4, C'5, C'6) | 6.8 - 7.5 | Multiplets, showing H-H and H-F coupling |

| ¹H | Pyrrolidine (C2, C4, C5) | 2.5 - 4.0 | Multiplets, complex due to diastereotopicity |

| ¹H | N-H | Variable (broad singlet) | Position and intensity depend on solvent and concentration |

| ¹H | O-H | Variable (broad singlet) | Position and intensity depend on solvent and concentration |

| ¹³C | Aromatic (C'1-C'6) | 110 - 165 | C'3 will show a large ¹J(C-F) coupling |

| ¹³C | C3 (Carbinol) | 70 - 80 | Singlet or doublet due to coupling with fluorine |

| ¹³C | C2, C5 | ~45 - 55 | Adjacent to nitrogen |

| ¹³C | C4 | ~35 - 45 | |

| ¹⁹F | Aromatic (C'3) | -110 to -115 | Typically a multiplet due to coupling with aromatic protons |

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. mdpi.com The spectrum is defined by absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected vibrational bands include a broad absorption in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the tertiary alcohol. A moderate absorption around 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine is also anticipated. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring appears just below 3000 cm⁻¹. The C-F bond of the fluorophenyl group gives rise to a strong, characteristic absorption in the 1000-1400 cm⁻¹ region. Other significant peaks include C-O stretching for the alcohol and C-N stretching for the amine, as well as aromatic C=C stretching bands in the 1450-1600 cm⁻¹ range. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200 - 3600 | O-H Stretch | Alcohol |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (Pyrrolidine) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1400 | C-F Stretch | Aryl Fluoride |

| 1050 - 1200 | C-O Stretch | Tertiary Alcohol |

| 1180 - 1360 | C-N Stretch | Amine |

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The principal chromophore in this compound is the 3-fluorophenyl group. The pyrrolidine ring itself does not absorb significantly in the standard UV-Vis range (200-800 nm).

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic ring. Typically, benzene (B151609) and its derivatives show two main absorption bands: the E2-band (intense, around 200-210 nm) and the B-band (less intense, with fine structure, around 250-270 nm). The presence of the fluorine and pyrrolidinol substituents will cause a bathochromic (red) shift in these absorptions compared to unsubstituted benzene. The hydroxyl and amino groups of the pyrrolidinol moiety are auxochromes that can further influence the position and intensity of these absorption maxima through their non-bonding electrons.

Table 3: Expected Electronic Transitions for this compound

| Approximate λₘₐₓ (nm) | Transition Type | Chromophore |

|---|---|---|

| ~200 - 220 | π → π* (E2-band) | 3-Fluorophenyl Ring |

| ~260 - 280 | π → π* (B-band) | 3-Fluorophenyl Ring |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, bond angles, and absolute stereochemistry. nih.govresearchgate.net For a chiral molecule like this compound, single-crystal X-ray diffraction analysis can unambiguously establish the relative and absolute configuration of the stereocenters. mdpi.com This technique is essential for understanding the precise spatial arrangement of the fluorophenyl group relative to the pyrrolidine ring.

The solid-state structure of this compound is stabilized by a network of intermolecular interactions that dictate the crystal packing. Hydrogen bonding is expected to be the dominant organizing force. The hydroxyl (O-H) group is a strong hydrogen bond donor, and the secondary amine (N-H) group can also act as a donor. Potential acceptors within the molecule include the nitrogen and oxygen atoms, as well as the fluorine atom of the fluorophenyl group. This can lead to the formation of robust supramolecular synthons, such as chains or dimers, through O-H···N, N-H···O, or O-H···F interactions.

Table 4: Potential Supramolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Hydrogen Bond | O-H (alcohol) | N (amine), O (alcohol), F (aryl) | Primary driving force for crystal packing |

| Hydrogen Bond | N-H (amine) | O (alcohol), N (amine), F (aryl) | Contributes to the 3D network |

| C-H···π | C-H (pyrrolidine/aryl) | π-system (fluorophenyl ring) | Secondary stabilization of packing |

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations are the envelope (or Cₛ symmetry) and the twist (or C₂ symmetry). X-ray crystallography reveals the preferred pucker of the pyrrolidine ring in the solid state.

Studies on related 4-fluoroprolines and 3-fluoropyrrolidines have shown that the fluorine atom significantly influences this puckering. nih.govresearchgate.net The electronegative fluorine atom creates a stereoelectronic "gauche effect," which can favor a specific ring conformation. researchgate.netnih.gov For instance, in 3-fluoropyrrolidines, a Cγ-exo conformation (where the C3 atom is puckered out of the plane on the opposite side of the C4-C5 bond from the nitrogen) is often stabilized. researchgate.net The solid-state analysis of this compound would elucidate whether the ring adopts a C2-endo, C3-exo, or other conformation, providing critical insight into the interplay between steric demands of the bulky fluorophenyl group and the stereoelectronic effects of the substituents.

Theoretical and Computational Studies on 3 3 Fluorophenyl Pyrrolidin 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the molecular structure and electronic properties of 3-(3-Fluorophenyl)pyrrolidin-3-ol. These computational methods provide insights that complement experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. nih.govresearchgate.net This process involves finding the arrangement of atoms in space where the net forces on all atoms are zero.

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is also elucidated through DFT. nih.govbhu.ac.in These calculations are fundamental for understanding the molecule's reactivity and spectroscopic properties. bhu.ac.in The theory's application extends to various molecular systems, proving its versatility and reliability in predicting molecular properties. researchgate.netnih.gov

Basis Set and Functional Selection (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. arxiv.orgresearchgate.net The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a popular hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. epstem.net It is widely used for its balance of accuracy and computational cost in modeling organic molecules. arxiv.orgmdpi.com

The selection of a basis set, such as the 6-311G(d,p) or the cc-pVQZ, is also crucial. nih.govepstem.net A basis set is a set of mathematical functions used to represent the electronic wavefunctions. Larger and more flexible basis sets, like 6-311G(d,p), which includes polarization functions, generally provide more accurate results for systems with heteroatoms and complex bonding situations. researchgate.netepstem.net The combination of a functional like B3LYP with an appropriate basis set allows for reliable predictions of the geometry and electronic properties of this compound. nih.govepstem.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, a smaller gap would imply higher reactivity. Conversely, a larger gap indicates greater stability. nih.govresearchgate.net The HOMO-LUMO gap can be correlated with electronic properties and can be influenced by substituents on the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Data

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower stability. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, charge delocalization, and hyperconjugative effects within a molecule. researchgate.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis can reveal the stabilization energies associated with electron delocalization from occupied (donor) NBOs to unoccupied (acceptor) NBOs. researchgate.net Strong interactions, such as the delocalization of a lone pair of electrons from the nitrogen or oxygen atom into an adjacent anti-bonding sigma orbital (σ*), indicate significant hyperconjugative stabilization. researchgate.net This analysis provides a quantitative measure of these interactions, helping to understand the molecule's structural stability and electronic properties. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to understand the charge distribution and reactivity of a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface of the molecule, providing a color-coded representation of the different potential regions. researchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas of high electron density and are susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP map would likely show negative potential around the fluorine and oxygen atoms due to their high electronegativity, and positive potential near the hydrogen atoms. bhu.ac.in This information is invaluable for predicting how the molecule will interact with other reagents and for understanding its intermolecular interactions. chemrxiv.orgchemrxiv.org

Table 2: Molecular Electrostatic Potential (MEP) Color Coding

| Color | Potential | Interpretation |

|---|---|---|

| Red | Most Negative | Electron-rich region, susceptible to electrophilic attack. |

| Blue | Most Positive | Electron-poor region, susceptible to nucleophilic attack. |

Conformational Analysis using Potential Energy Surface Scans

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational method used to explore these conformations. mdpi.comarxiv.org

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in a solution over time. For a molecule like this compound, MD simulations could provide critical insights into its conformational flexibility, solvation, and potential interactions with its environment. Such studies are instrumental in rationalizing the molecule's physicochemical properties and potential biological activity. nih.govnih.gov

In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, and the system's evolution would be tracked by solving Newton's equations of motion for every atom. This would generate a trajectory of atomic positions and velocities, from which various properties can be calculated.

Conformational Analysis: The pyrrolidine (B122466) ring of this compound is not planar and can adopt various puckered conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. researchgate.netacs.org The presence of the bulky 3-fluorophenyl group and the hydroxyl group at the C3 position will significantly influence the preferred ring pucker and the orientation of the substituents. The simulation could reveal, for instance, the relative populations of envelope and twist conformations of the pyrrolidine ring.

Solvation and Hydrogen Bonding: The hydroxyl group and the nitrogen atom in the pyrrolidine ring can act as hydrogen bond donors and acceptors, respectively. MD simulations can elucidate the specific interactions between this compound and solvent molecules. This includes the number and lifetime of hydrogen bonds, which are crucial for understanding the molecule's solubility and transport properties. The fluorine atom on the phenyl ring can also participate in weaker interactions that influence solvation.

Hypothetical MD Simulation Data:

A hypothetical MD simulation of this compound in an aqueous solution could yield data such as that presented in the interactive table below. This table illustrates the kind of information that can be extracted from such a study, providing a quantitative basis for understanding the molecule's dynamic behavior.

Interactive Data Table: Hypothetical Conformational Distribution of this compound from a 100 ns MD Simulation

| Conformational State | Population (%) | Average Lifetime (ps) | Key Dihedral Angle (C2-N-C5-C4) (degrees) |

| Envelope (C4-exo) | 45 | 150 | ± 35-45 |

| Twist (C3-endo, C4-exo) | 30 | 100 | ± 15-25 |

| Envelope (C2-endo) | 15 | 75 | ± 25-35 |

| Other | 10 | - | - |

This table is a hypothetical representation of data that could be generated from an MD simulation and is for illustrative purposes only.

Computational Support for Reaction Mechanism Proposals

Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could provide invaluable support for proposed reaction pathways, helping to rationalize observed product distributions and optimize reaction conditions. nih.govresearchgate.netbeilstein-journals.org

A common route to synthesize 3-aryl-3-hydroxypyrrolidines involves the addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) to a suitable N-protected pyrrolidin-3-one. Alternatively, intramolecular cyclization reactions can be employed. sci-hub.seorganic-chemistry.orgacs.org Computational studies can model these reactions to provide a detailed picture of the reaction mechanism.

Transition State Analysis: By performing DFT calculations, it is possible to locate and characterize the transition state structures for each step of a proposed reaction mechanism. acs.orgacs.orgresearchgate.netrsc.org The calculated activation energies for these transition states can then be used to predict the rate-determining step of the reaction and to understand how different catalysts or reaction conditions might influence the reaction rate.

Reaction Pathway Modeling: For a multi-step synthesis, computational modeling can map out the entire potential energy surface of the reaction. This allows for the comparison of different possible reaction pathways and can help to explain why a particular isomer is formed preferentially. For example, in the synthesis of this compound, calculations could explain the stereochemical outcome of the reaction.

Hypothetical DFT Calculation Data:

The following interactive data table presents hypothetical data from a DFT study on a proposed synthetic step for this compound. This illustrates how computational data can be used to compare different mechanistic possibilities.

Interactive Data Table: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step

| Proposed Elementary Step | Transition State | Calculated Activation Energy (kcal/mol) in Gas Phase | Calculated Activation Energy (kcal/mol) in Solvent |

| Nucleophilic attack (Path A) | TS1 | 25.4 | 22.1 |

| Proton transfer (Path A) | TS2 | 10.2 | 8.5 |

| Rearrangement (Path B) | TS3 | 35.1 | 32.8 |

| Ring closure (Path C) | TS4 | 18.7 | 16.3 |

This table is a hypothetical representation of data that could be generated from DFT calculations and is for illustrative purposes only.

Derivatization Strategies and Analogue Development of 3 3 Fluorophenyl Pyrrolidin 3 Ol

Functionalization of the Pyrrolidine (B122466) Ring

The pyrrolidine ring is a key component of many biologically active compounds and natural alkaloids. nih.gov Its functionalization is a primary strategy for generating analogues of 3-(3-fluorophenyl)pyrrolidin-3-ol.

One of the main points of functionalization is the pyrrolidine nitrogen. The secondary amine in the parent scaffold allows for a wide range of reactions, including N-alkylation, N-acylation, and N-arylation. These modifications can significantly alter the steric and electronic properties of the resulting analogues.

Another key strategy is the direct functionalization of the carbon atoms of the pyrrolidine ring. For instance, α-arylation of the pyrrolidine ring can be achieved through redox-neutral C-H functionalization. nih.gov This method allows for the introduction of various aryl groups at the position alpha to the nitrogen, expanding the structural diversity of the library. nih.gov Research has demonstrated the synthesis of α-aryl-substituted pyrrolidines in a single step using a quinone monoacetal as an oxidizing agent. nih.gov It is also possible to remove the N-aryl group from the α-arylated products, providing further avenues for derivatization. nih.gov

The hydroxyl group at the 3-position can also direct functionalization to other positions on the ring. For example, the hydroxy group can coordinate with reagents like arylboronic acids to deliver an aryl group to the α-position of the pyrrolidine. nih.gov

Modification of the Fluorophenyl Moiety

The 3-fluorophenyl group is another critical site for derivatization. The fluorine atom can influence the molecule's electronic properties and metabolic stability. Modifications to this aromatic ring can provide valuable insights during SAR studies.

Strategies for modifying the fluorophenyl moiety include:

Varying the Position of the Fluorine Atom: Moving the fluorine atom to the ortho- or para-positions of the phenyl ring can lead to significant changes in biological activity.

Introducing Additional Substituents: The phenyl ring can be further substituted with a variety of functional groups, such as methyl, chloro, or methoxy (B1213986) groups. These substitutions can alter the lipophilicity, electronic nature, and steric profile of the molecule.

Replacing the Phenyl Ring: The entire fluorophenyl group can be replaced with other aromatic or heteroaromatic systems to explore a wider range of chemical space.

Introduction of Stereogenic Centers via Derivatization

The core structure of this compound contains a stereocenter at the C3 position. Derivatization strategies can introduce additional stereogenic centers, leading to the creation of diastereomers and enantiomers with potentially distinct biological activities.

For example, functionalization at the C2 or C5 positions of the pyrrolidine ring can create new stereocenters. Stereoselective synthesis methods are crucial in these instances to control the configuration of the newly formed chiral centers. The development of such methods allows for a more detailed exploration of the stereochemical requirements for biological activity in non-clinical models.

Design Principles for Diversified Chemical Libraries using Pyrrolidinol Scaffolds

The pyrrolidinol scaffold is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in biologically active compounds. nih.govcolumbia.edu Designing diversified chemical libraries based on this scaffold involves several key principles:

Scaffold Diversity: While using the same core scaffold, diversity can be achieved by varying the substituents at multiple positions. This approach, known as diversity-oriented synthesis, aims to explore a broad range of chemical space. researchgate.net

Functional Group Diversity: Incorporating a wide array of functional groups (e.g., amines, amides, esters, ethers) leads to analogues with diverse physicochemical properties, which is essential for probing interactions with biological targets.

Stereochemical Diversity: As mentioned earlier, the systematic introduction and control of stereocenters are critical for creating a comprehensive library.

Physicochemical Property Modulation: The design should aim to generate compounds with a range of properties like lipophilicity (LogP), polar surface area (PSA), and molecular weight, which are important for non-clinical pharmacokinetic and pharmacodynamic profiling. nih.govebi.ac.uk

A novel class of human β3-adrenergic receptor agonists was developed by constraining the acyclic ethanolamine (B43304) core of known agonists within a pyrrolidine ring. nih.gov This modification maintained functional potency while improving selectivity. nih.gov

Below is a table showcasing a hypothetical set of derivatives based on the this compound scaffold, illustrating the principles of library design.

| Compound ID | R1 (N-substitution) | R2 (Pyrrolidine Ring Substitution) | R3 (Fluorophenyl Moiety Substitution) | Stereochemistry |

| Parent | H | H | 3-F | Racemic |

| A-001 | Methyl | H | 3-F | Racemic |

| A-002 | Ethyl | H | 3-F | Racemic |

| B-001 | H | 2-Methyl | 3-F | (2R, 3S/2S, 3R) & (2R, 3R/2S, 3S) |

| C-001 | H | H | 2-F | Racemic |

| C-002 | H | H | 4-F | Racemic |

| D-001 | Methyl | 2-Methyl | 4-Cl | (2R, 3S/2S, 3R) & (2R, 3R/2S, 3S) |

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.govmssm.edu In a non-clinical setting, these studies involve synthesizing and testing a series of analogues to identify the key structural features required for a desired effect.

For derivatives of this compound, SAR studies would typically investigate the following:

The role of the pyrrolidine nitrogen substitution: By comparing the activity of N-alkylated, N-acylated, and unsubstituted analogues, researchers can determine the importance of the nitrogen's basicity and steric environment.

The influence of the fluorophenyl group: Comparing analogues with different substitutions on the phenyl ring helps to elucidate the electronic and steric requirements for activity. nih.gov The position of the fluorine atom is often a key determinant of potency and selectivity.

The significance of the hydroxyl group: Esterification or etherification of the tertiary alcohol can reveal whether a free hydroxyl group is essential for activity.

Stereochemical preferences: Testing individual enantiomers or diastereomers can uncover specific stereochemical requirements for interaction with a biological target.

The insights gained from these SAR studies are crucial for the iterative process of designing more potent and selective compounds for further investigation in non-clinical research. researchgate.net

Advanced Analytical Methodologies for 3 3 Fluorophenyl Pyrrolidin 3 Ol Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation of 3-(3-Fluorophenyl)pyrrolidin-3-ol from starting materials, by-products, and degradation products, thereby enabling accurate purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purity analysis of this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is typically the method of choice. The fluorophenyl and pyrrolidinol moieties provide a balance of hydrophobicity and polarity, making it well-suited for separation on stationary phases like C18 or C8.

Given the structure, which includes a basic nitrogen atom and a polar alcohol group, peak tailing can be a challenge on traditional silica-based columns. This can be mitigated by using end-capped columns or by adding modifiers like triethylamine (B128534) to the mobile phase. The presence of the fluorophenyl group offers unique selectivity advantages, and specialized phases, such as pentafluorophenyl (PFP) or FluoroPhenyl columns, can provide alternative selectivity compared to standard C18 columns by leveraging dipole-dipole and pi-pi interactions. restek.com UV detection is highly effective, as the fluorophenyl group provides a strong chromophore, typically monitored around 254 nm or at the lambda max of the compound.

A simple, isocratic method can often be developed for routine purity checks, while gradient elution is employed for resolving complex mixtures of related impurities. libretexts.orgnih.gov Method validation according to ICH guidelines would be necessary to establish linearity, accuracy, precision, and specificity. libretexts.org

Gas Chromatography (GC): GC is a viable alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive peak identification. ste-mart.comnih.gov However, this compound has a relatively high boiling point and contains a polar hydroxyl group, which can lead to poor peak shape and potential thermal degradation in the injector or column. To overcome these issues, derivatization is often required. The tertiary alcohol and secondary amine (within the pyrrolidine (B122466) ring) can be derivatized using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create more volatile and thermally stable trimethylsilyl (B98337) (TMS) ethers/amines. Another approach involves acylation, for instance, with heptafluorobutyric anhydride (B1165640) (HFBA), which also enhances detectability with an electron capture detector (ECD). tandfonline.com The choice of a mid-polarity capillary column is generally suitable for separating the derivatized analyte from its impurities. tandfonline.comnih.gov

Voltammetric Studies for Detection and Quantification

Voltammetric methods offer a sensitive and cost-effective approach for the quantification of electroactive species. acs.org this compound possesses functional groups that could be amenable to electrochemical analysis. While the tertiary alcohol is not easily oxidized, the nitrogen atom within the pyrrolidine ring, influenced by the electron-withdrawing fluorophenyl group, could potentially undergo oxidation at a sufficiently high positive potential.

Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) could be employed to study its electrochemical behavior. ssbodisha.ac.in The oxidation of the aromatic amine-like structure would likely be an irreversible process, producing a distinct anodic peak. astm.org The peak current in DPV or SWV would be proportional to the concentration of the analyte, forming the basis for a quantitative method.

The development of such a method would involve optimizing parameters like the supporting electrolyte, pH, scan rate, and pulse parameters to achieve maximum sensitivity and selectivity. astm.org A glassy carbon electrode (GCE) would be a suitable working electrode. While direct analysis is possible, the development of a sensor using a modified electrode, such as one with a molecularly imprinted polymer (MIP), could significantly enhance selectivity and sensitivity for detecting the compound in complex matrices.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides unequivocal identification of the main compound and its impurities.

Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is readily observed, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ precursor ion are used to generate characteristic fragmentation patterns. The fragmentation of this compound is expected to follow predictable pathways for alcohols and amines. miamioh.edu Key fragmentation routes would likely include:

Loss of Water: A neutral loss of 18 Da (H₂O) from the protonated molecule is a very common fragmentation for alcohols, leading to a prominent fragment ion. libretexts.org

Ring Cleavage: The pyrrolidine ring can undergo cleavage. Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. miamioh.edu

Aromatic Ring Fragmentation: The fluorophenyl group can fragment, for instance, by loss of C₂H₂.

Cleavage of the C-N bond: Scission of the bond connecting the phenyl ring to the pyrrolidine nitrogen can occur.

Analyzing these fragmentation patterns provides a structural fingerprint of the molecule, which is invaluable for distinguishing it from isomers and for identifying unknown process-related impurities. whitman.edu

Techniques for Enantiomeric Excess Determination

Since this compound contains a stereocenter at the C3 position of the pyrrolidine ring, it exists as a pair of enantiomers. Determining the enantiomeric excess (e.e.) is critical, as different enantiomers often exhibit distinct biological activities. Chiral HPLC is the most common and reliable method for this purpose. nih.gov

Two main strategies are employed for chiral HPLC separations:

Direct Separation using Chiral Stationary Phases (CSPs): This is the preferred method. chiralpedia.com The racemic mixture is injected directly onto a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including those similar to the target molecule. researchgate.netnih.gov The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times. The mobile phase, typically a mixture of a hydrocarbon (like n-hexane) and an alcohol (like isopropanol), is optimized to achieve baseline resolution. nih.gov

Indirect Separation via Diastereomer Formation: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). This method is less common today due to potential issues with the reaction kinetics, the requirement for a pure CDA, and the possibility of racemization during the derivatization step. chiralpedia.com

For either method, the enantiomeric excess is calculated from the peak areas of the two separated enantiomers in the chromatogram.

Potential Applications of 3 3 Fluorophenyl Pyrrolidin 3 Ol in Chemical Research Excluding Clinical

Role as a Versatile Synthetic Building Block and Chemical Scaffold

The class of 3-aryl-3-pyrrolidinols serves as valuable intermediates in the synthesis of more complex molecules. The presence of a hydroxyl group and a secondary amine in the pyrrolidine (B122466) ring of 3-(3-Fluorophenyl)pyrrolidin-3-ol offers two reactive sites for further chemical modification.

Precursor for Advanced Organic Synthesis

Theoretically, this compound is a viable precursor for creating a variety of derivatives. The pyrrolidine nitrogen can undergo N-alkylation or N-arylation, while the tertiary hydroxyl group can be used in substitution or elimination reactions to introduce further diversity. The fluorinated phenyl ring also allows for modifications through aromatic substitution reactions. However, specific studies detailing the use of this compound as a starting material for the synthesis of complex target molecules are not prominently featured in the reviewed scientific literature. The general value of fluorinated building blocks in creating novel compounds is well-established, as the inclusion of fluorine can enhance properties like lipophilicity and metabolic stability.

Ligand Design and Coordination Chemistry (if applicable)

Pyrrolidine-containing molecules are frequently employed as ligands in coordination chemistry due to the nitrogen atom's ability to coordinate with metal centers. The specific stereochemistry and substituents of the pyrrolidine ring can influence the properties of the resulting metal complexes. While there is research on fluorinated pyrrolidines as ligands for creating functional materials like ferroelectrics, specific studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were not identified in the conducted search.

Use in Materials Science (e.g., as monomers, supramolecular assemblies)

The development of new materials with unique properties is an active area of research. Molecules capable of self-assembly into larger, ordered structures are of particular interest. Although peptides and other molecules can form supramolecular assemblies, there is no specific research available that describes the use of this compound as a monomer for polymerization or in the formation of supramolecular structures.

Probes for Mechanistic Chemical Biology Studies (without clinical implications)

Chemical probes are essential tools for dissecting biological pathways and validating targets. The structural features of this compound make it a potential candidate for development into such a probe.

Interaction Studies with Biological Targets (e.g., protein binding assays, enzyme inhibition, without in vivo or clinical outcomes)

Derivatives of 3-aryl-pyrrolidines have been investigated as inhibitors of various enzymes and as ligands for receptors. For instance, various pyrrolidine derivatives have been studied for their inhibitory activity against enzymes like prolyl oligopeptidase. Additionally, a series of 3-aryl-3-hydroxy-1-phenylpyrrolidine derivatives were evaluated as androgen receptor antagonists. nih.gov These studies highlight the potential of the core scaffold. However, specific research employing this compound in protein binding assays or as an enzyme inhibitor is not described in the available literature.

Application in Assay Development for Chemical Screening

High-throughput screening (HTS) campaigns rely on diverse libraries of chemical compounds to identify "hits" that can be developed into more potent and selective molecules. As a unique chemical entity, this compound could be a component of screening libraries. Its distinct combination of a fluorophenyl group and a pyrrolidinol structure offers chemical diversity. Nevertheless, there are no specific reports on its use in the development of new chemical screening assays or its identification as a hit in such a screen.

Future Research Directions and Emerging Trends for 3 3 Fluorophenyl Pyrrolidin 3 Ol

Exploration of Novel Synthetic Routes and Catalytic Systems

The development of efficient and innovative methods for synthesizing the 3-aryl-3-pyrrolidinol core is a continuous pursuit in organic chemistry. sci-hub.se Future research is expected to focus on novel catalytic systems that offer improved efficiency, sustainability, and access to a wider range of derivatives. A significant trend is the move towards greener and more sustainable synthetic protocols, minimizing waste and the use of hazardous materials. nih.govrsc.orgfrontiersin.orgnumberanalytics.com

Emerging catalytic systems that hold promise for the synthesis of 3-(3-Fluorophenyl)pyrrolidin-3-ol and its analogs include:

Earth-Abundant Metal Catalysis: The use of catalysts based on iron, copper, and other earth-abundant metals is gaining traction as a more sustainable alternative to precious metal catalysts like palladium and rhodium.

Photoredox and Electrocatalysis: These techniques utilize light or electricity to drive chemical reactions, often under mild conditions, opening up new avenues for bond formation and cyclization. frontiersin.org

Iridium-Catalyzed Reactions: Iridium complexes have shown utility in the synthesis of pyrrolidines through various mechanisms, including reductive generation of azomethine ylides. acs.orgorganic-chemistry.org

Cascade Reactions: Multi-step, one-pot reactions catalyzed by systems such as platinum/Brønsted acid combinations can provide rapid access to complex pyrrolidine (B122466) structures. nih.gov

| Catalytic System | Potential Advantages | Research Focus |

|---|---|---|

| Earth-Abundant Metal Catalysis (e.g., Fe, Cu) | Cost-effective, low toxicity, sustainable | Intramolecular C-H amination, coupling reactions |

| Photoredox and Electrocatalysis | Mild reaction conditions, unique reactivity | Radical-mediated cyclizations, novel bond formations |

| Iridium Catalysis | High efficiency, diverse applications | Reductive amination, borrowing hydrogen reactions |

| Dual Catalytic Systems (e.g., Pt/Acid) | Cascade reactions, increased complexity | Cycloisomerization/addition sequences |

Deeper Mechanistic Insights through Advanced Computational and Experimental Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Future research will increasingly integrate advanced computational and experimental techniques to unravel the intricate details of how this compound is formed.

Computational Approaches , particularly Density Functional Theory (DFT) calculations, are powerful tools for mapping reaction pathways, identifying transition states, and explaining observed selectivities. acs.orgacs.org These studies can provide insights into the roles of catalysts, ligands, and substrates, guiding the rational design of more efficient synthetic strategies.

Experimental Techniques such as in-situ reaction monitoring with NMR or IR spectroscopy, along with detailed kinetic analyses, will provide real-time data to validate and refine computational models. acs.org The combination of these approaches will lead to a more complete picture of the reaction dynamics. acs.org

Development of Highly Stereoselective and Sustainable Synthetic Methods

The stereochemistry of the C3 position in this compound is a critical factor influencing its biological activity. Consequently, the development of highly stereoselective synthetic methods is a major focus of ongoing and future research. mdpi.commdpi.comua.esacs.org

Key areas of development include:

Chiral Catalysis: The design and application of new chiral catalysts, including both metal-based and organocatalysts, to control the enantioselectivity of the key bond-forming reactions. mdpi.comrsc.org

Asymmetric Cycloadditions: 1,3-dipolar cycloadditions involving azomethine ylides are a powerful tool for constructing the pyrrolidine ring with high stereocontrol. ua.esacs.org

Green Chemistry Approaches: There is a strong emphasis on developing syntheses that are not only stereoselective but also environmentally benign. This includes the use of safer solvents, renewable starting materials, and processes that minimize waste. nih.govrsc.orgfrontiersin.orgnumberanalytics.com

Expansion of Derivatization Strategies for Broader Chemical Space Exploration

The concept of "chemical space" — the vast ensemble of all possible molecules — is a central theme in modern drug discovery. rsc.orgacs.orgnih.gov this compound serves as a valuable starting point for exploring this space through the synthesis of a diverse array of derivatives. nih.govyoutube.com

Future research will focus on expanding the toolbox of derivatization strategies to access novel chemical entities. This includes:

Functionalization of the Pyrrolidine Ring: Developing new methods to introduce substituents at various positions of the pyrrolidine ring.